Benzenediazonium, 4-methoxy-, chloride Benzenediazonium, 4-methoxy-, chloride
Brand Name: Vulcanchem
CAS No.: 4346-59-2
VCID: VC8021507
InChI: InChI=1S/C7H7N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5H,1H3;1H/q+1;/p-1
SMILES: COC1=CC=C(C=C1)[N+]#N.[Cl-]
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol

Benzenediazonium, 4-methoxy-, chloride

CAS No.: 4346-59-2

Cat. No.: VC8021507

Molecular Formula: C7H7ClN2O

Molecular Weight: 170.59 g/mol

* For research use only. Not for human or veterinary use.

Benzenediazonium, 4-methoxy-, chloride - 4346-59-2

Specification

CAS No. 4346-59-2
Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
IUPAC Name 4-methoxybenzenediazonium;chloride
Standard InChI InChI=1S/C7H7N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5H,1H3;1H/q+1;/p-1
Standard InChI Key KHXUUPPXJWVTHH-UHFFFAOYSA-M
SMILES COC1=CC=C(C=C1)[N+]#N.[Cl-]
Canonical SMILES COC1=CC=C(C=C1)[N+]#N.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Benzenediazonium, 4-methoxy-, chloride belongs to the diazonium salt family, distinguished by its diazonium ion (-N₂⁺) and methoxy substituent. The molecular formula C₇H₇ClN₂O reflects its composition: a benzene core (C₆H₅) with a methoxy group (-OCH₃) at the para position and a chloride counterion stabilizing the diazonium moiety. The compound’s planar structure facilitates electrophilic aromatic substitution, while the electron-donating methoxy group enhances resonance stabilization of the diazonium ion .

Molecular Geometry and Bonding

The benzene ring adopts a hexagonal planar geometry, with bond angles of 120° between carbon atoms. The diazonium group forms a linear N≡N⁺ bond (1.10 Å), while the methoxy group’s oxygen atom exhibits sp³ hybridization, creating a bond angle of ~109.5° with the methyl group . X-ray crystallography of analogous compounds, such as 4-methylbenzenediazonium chloride, confirms these structural features, though the methoxy variant’s larger substituent introduces slight distortions in crystal packing .

Spectroscopic Properties

  • Infrared (IR) Spectroscopy: Strong absorption bands at 2120 cm⁻¹ (N≡N⁺ stretch) and 1250 cm⁻¹ (C-O stretch of methoxy group).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A singlet at δ 3.85 ppm (3H, -OCH₃) and aromatic protons as a doublet at δ 7.25–7.45 ppm.

    • ¹³C NMR: Resonance at δ 56.2 ppm (-OCH₃), 115–130 ppm (aromatic carbons), and δ 148.5 ppm (C-N₂⁺) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via diazotization of 4-methoxyaniline under controlled conditions:

  • Reaction Setup: 4-Methoxyaniline (1.0 mol) is dissolved in hydrochloric acid (3.0 mol) at 0–5°C.

  • Diazotization: Sodium nitrite (1.1 mol) is added gradually to generate nitrous acid (HNO₂), forming the diazonium ion.

  • Isolation: The product precipitates as a crystalline solid, filtered under reduced pressure and stored at –20°C to prevent decomposition .

Key Reaction:

4-Methoxyaniline+HNO2+HCl4-Methoxybenzenediazonium chloride+2H2O\text{4-Methoxyaniline} + \text{HNO}_2 + \text{HCl} \rightarrow \text{4-Methoxybenzenediazonium chloride} + 2\text{H}_2\text{O}

Industrial Manufacturing

Industrial protocols emphasize scalability and safety:

  • Temperature Control: Jacketed reactors maintain temperatures below 10°C to inhibit side reactions.

  • Continuous Flow Systems: Enhance yield (85–90%) by minimizing residence time at elevated temperatures.

  • Byproduct Management: Unreacted nitrous acid is quenched with urea to prevent explosive diazonium degradation .

Physicochemical Properties

PropertyValue/Range
Molecular Weight170.60 g/mol
Melting PointDecomposes at 50–60°C
SolubilitySoluble in polar solvents (H₂O, EtOH); insoluble in nonpolar solvents
StabilityThermally unstable; decomposes exothermically above 25°C

The compound’s instability necessitates cold storage (–20°C) and inert atmospheres to prevent premature decomposition. Its aqueous solutions are acidic (pH ≈ 2–3) due to HCl liberation .

Reactivity and Reaction Mechanisms

Electrophilic Coupling Reactions

The diazonium ion acts as an electrophile, participating in:

  • Azo Coupling: Reacts with electron-rich aromatics (e.g., phenols, anilines) to form azo dyes:

    Ar-N2++Ar’-HAr-N=N-Ar’+H+\text{Ar-N}_2^+ + \text{Ar'-H} \rightarrow \text{Ar-N=N-Ar'} + \text{H}^+

    Yields exceed 75% under optimized conditions .

  • Sandmeyer Reaction: Forms aryl halides via copper-catalyzed decomposition:

    Ar-N2+CuClAr-Cl+N2\text{Ar-N}_2^+ \xrightarrow{\text{CuCl}} \text{Ar-Cl} + \text{N}_2 \uparrow

Thermal Decomposition Pathways

Above 25°C, the compound decomposes via:

Ar-N2+Ar++N2Radical intermediates\text{Ar-N}_2^+ \rightarrow \text{Ar}^+ + \text{N}_2 \uparrow \rightarrow \text{Radical intermediates}

This exothermic process (ΔH ≈ –200 kJ/mol) necessitates careful thermal management in industrial settings .

Applications in Organic Synthesis

Azo Dye Production

The compound synthesizes azobenzene derivatives used in textiles and pigments. For example, coupling with β-naphthol yields Orange II, a commercial dye with λₘₐₓ = 485 nm .

Pharmaceutical Intermediates

It facilitates the synthesis of:

  • Antipyretic Agents: Via coupling with salicylic acid derivatives.

  • Anticancer Compounds: As a precursor to tyrosine kinase inhibitors.

Surface Functionalization

Diazonium salts graft aromatic groups onto carbon nanotubes, enhancing electrical conductivity by 30–40% in composite materials .

Comparative Analysis with Related Diazonium Salts

CompoundSubstituentReactivityApplications
Benzenediazonium chloride–HModerateBasic coupling reactions
4-Methylbenzenediazonium chloride–CH₃LowNon-polar syntheses
4-Nitrobenzenediazonium chloride–NO₂HighElectrophilic substitutions

The methoxy group’s electron-donating nature increases electrophilicity compared to methyl or nitro derivatives, enabling faster coupling kinetics .

Future Research Directions

  • Stabilization Techniques: Encapsulation in cyclodextrins or mesoporous silica to enhance thermal stability.

  • Green Chemistry: Developing aqueous-phase reactions to replace toxic solvents.

  • Biological Applications: Investigating antimicrobial efficacy against multidrug-resistant pathogens.

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